

Structure-Activity Relationship of 2,6-Dimethylquinolin-4-ol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The **2,6-dimethylquinolin-4-ol** core represents a specific framework with potential for developing novel therapeutic agents. However, a comprehensive structure-activity relationship (SAR) study for a series of **2,6-dimethylquinolin-4-ol** analogs is not readily available in the public domain. This guide, therefore, provides a comparative analysis based on closely related quinoline and quinolinone derivatives to infer potential SAR trends and guide future research.

Comparative Biological Activity of Quinoline Analogs

Due to the limited availability of direct SAR data for **2,6-dimethylquinolin-4-ol** analogs, this section presents data from two distinct but structurally related series of compounds to highlight the impact of substitutions on biological activity.

Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of 7-fluoro-4-anilinoquinoline derivatives against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. This data, from a study on related quinoline structures, illustrates how modifications to a substituent on the quinoline core can influence cytotoxic potency.[4]

Table 1: In Vitro Anticancer Activity of 7-Fluoro-4-anilinoquinoline Analogs[4]

Compound ID	R (Substituent on Aniline Ring)	IC50 (μM) - HeLa Cells	IC50 (μM) - BGC-823 Cells
1a	3-ethynyl	10.31	8.15
1b	3-chloro	12.57	9.33
1c	3-bromo	11.89	8.76
1d	3-methyl	21.45	15.24
1e	3-methoxy	14.28	10.17
1f	3-isopropyl	8.92	6.48
1g	3-tert-butyl	9.56	7.21

PDE3 Inhibitory Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

The following table presents the phosphodiesterase 3 (PDE3) inhibitory activity of a series of 6-hydroxy-4-methylquinolin-2(1H)-one analogs. While these compounds are quinolinones and lack the 2-methyl group of the target scaffold, the data provides valuable insights into the effects of substitutions at the 6-position on a related heterocyclic core.[5][6]

Table 2: PDE3 Inhibitory Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Analogs[5][6]

Compound ID	R (Substituent at 6-position)	PDE3 Inhibition IC50 (μM)
4j	6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]	0.20
Standard	Cilostamide	N/A
Standard	Amrinone	N/A
Standard	IBMX	N/A

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the 7-fluoro-4-anilinoquinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[4\]](#)

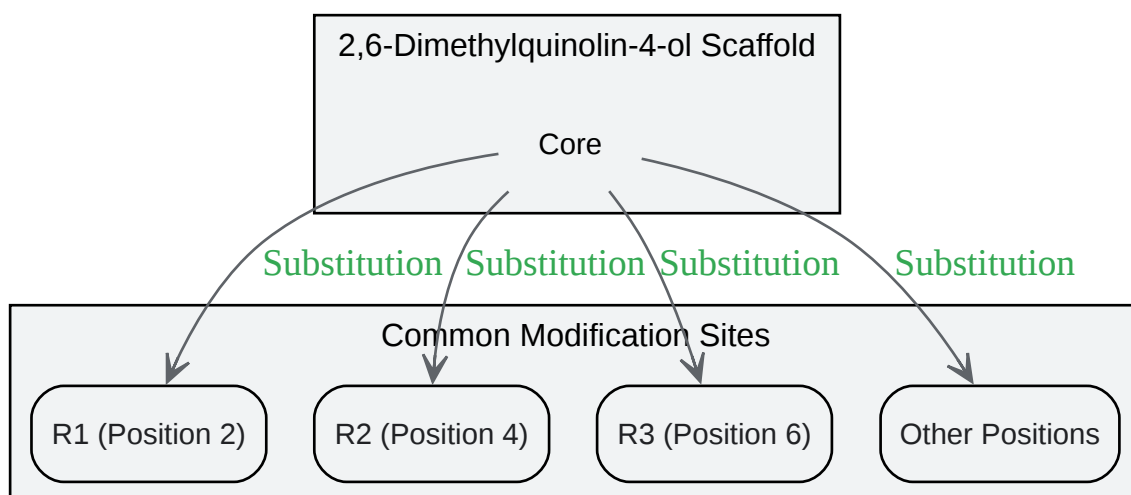
- **Cell Seeding:** Human cancer cell lines (HeLa and BGC-823) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and a positive control for 48 hours.
- **MTT Addition:** After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The IC50 values were calculated from the dose-response curves by plotting the percentage of cell growth inhibition against the compound concentration.[\[4\]](#)

PDE3 Inhibition Assay

The inhibitory activity of the 6-hydroxy-4-methylquinolin-2(1H)-one analogs against PDE3 was evaluated using a standard enzymatic assay.[5][6]

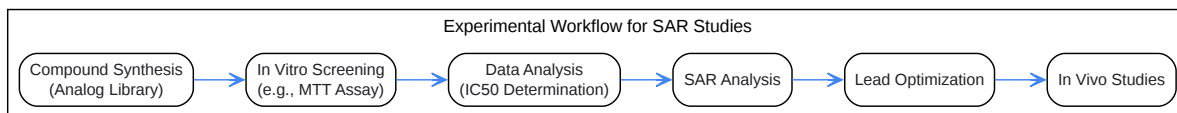
- **Enzyme Preparation:** A purified or partially purified PDE3 enzyme preparation was used.
- **Reaction Mixture:** The reaction mixture contained the PDE3 enzyme, a fluorescently labeled cAMP substrate, and the test compound at various concentrations in a suitable buffer.
- **Incubation:** The reaction was initiated by the addition of the enzyme and incubated at 37°C for a specified period.
- **Termination and Detection:** The reaction was terminated, and the amount of fluorescently labeled AMP produced was quantified using a fluorescence polarization immunoassay.
- **IC50 Determination:** The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations



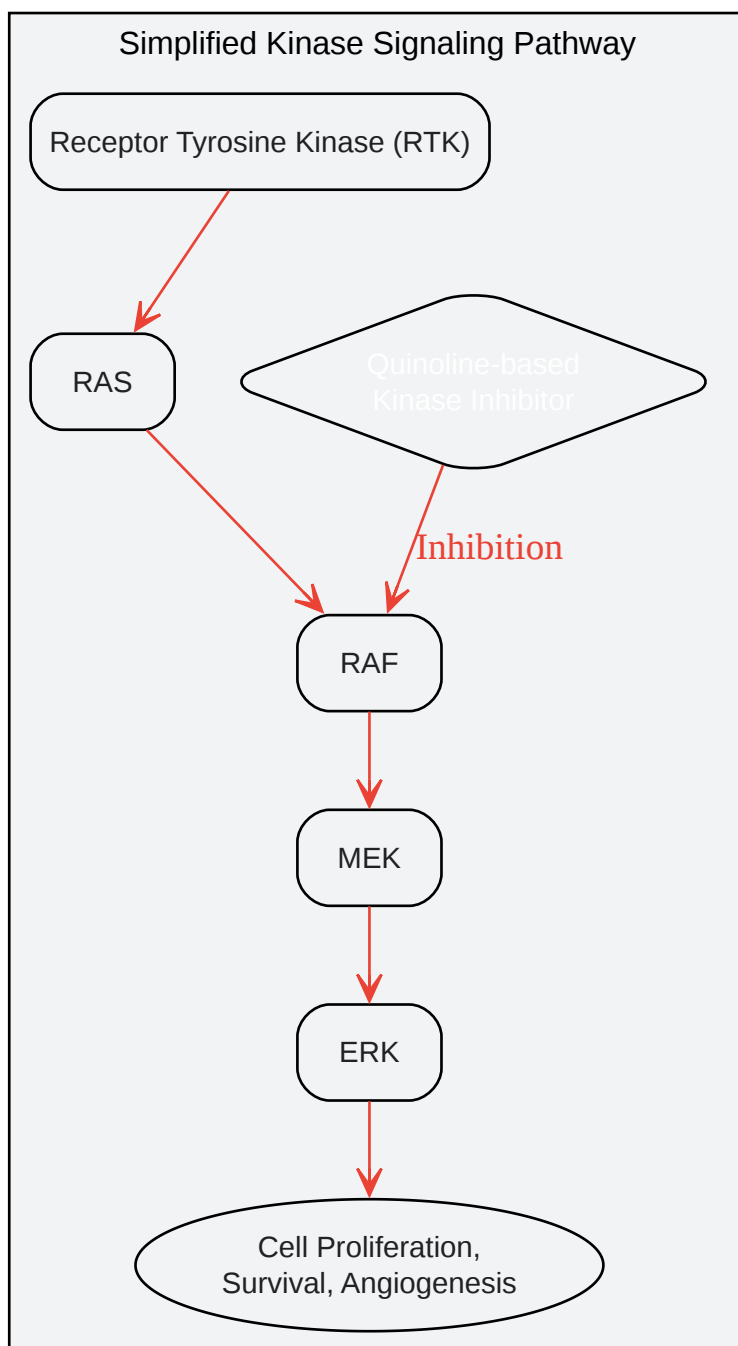
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Caption: General structure of **2,6-Dimethylquinolin-4-ol** with key sites for analog modification.



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Caption: A typical experimental workflow for conducting structure-activity relationship studies.



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